2-(3-クロロピリジン-2-イル)アセトニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

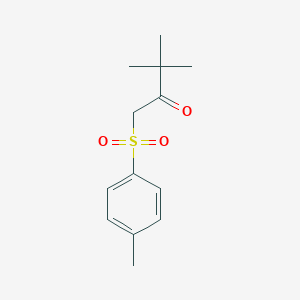

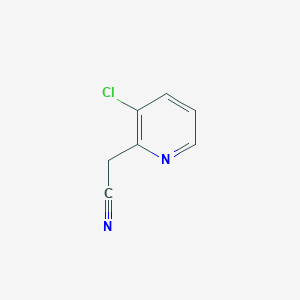

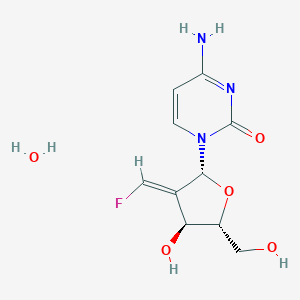

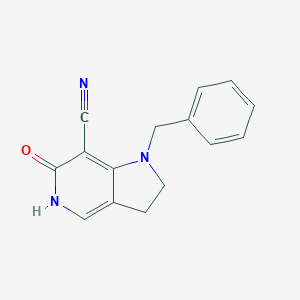

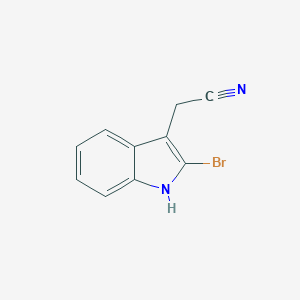

2-(3-Chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is used as a reagent in the preparation of spirocyclic oxindole analogs with anti-tumor properties .

Synthesis Analysis

The synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile involves several steps. In one method, 3-chloro-2-pyridylacetonitrile is prepared by adding acetonitrile to a solution of butyl lithium in anhydrous tetrahydrofurane at -78°C . The solvent is then evaporated under reduced pressure and the residue is purified by flash chromatography on silica gel .Molecular Structure Analysis

The molecular structure of 2-(3-Chloropyridin-2-yl)acetonitrile consists of a pyridine ring with a chlorine atom at the 3-position and an acetonitrile group at the 2-position .Chemical Reactions Analysis

2-(3-Chloropyridin-2-yl)acetonitrile is a useful reagent in the preparation of spirocyclic oxindole analogs . It can also be used in the synthesis of chlorantraniliprole, an insecticide that acts on the insect ryanodine receptor .Physical and Chemical Properties Analysis

2-(3-Chloropyridin-2-yl)acetonitrile appears as a light yellow solid with a melting point of 85-86 °C . Its boiling point is predicted to be 294.1±25.0 °C and its relative density is predicted to be 1.262±0.06 g/cm3 .科学的研究の応用

医薬品化学と創薬

(2-クロロピリジン-3-イル)アセトニトリル: は、医薬品化学において貴重なビルディングブロックとして役立ちます。研究者は、それを用いて潜在的な治療効果を持つ新規化合物を合成しています。例えば:

- 抗腫瘍剤: スパイロ環状オキサゾールアナログの調製において重要な役割を果たし、抗腫瘍特性を示します .

- CP4H阻害剤: この化合物のいくつかの誘導体は、コラーゲン・プロリル4-ヒドロキシラーゼ(CP4H)に対して阻害活性を示しており、線維症性疾患の治療のための潜在的な候補となっています .

殺菌剤と農業用途

この化合物は、さまざまな植物病原体に対する殺菌活性について評価されてきました:

- Botrytis cinerea: 特定のアシルグアニジン結合誘導体は、B. cinereaに対して良好な抗菌活性を示し、化合物7dと7fは50 mg/Lで顕著な阻害効果を示しました .

配位化学

研究者は、(2-クロロピリジン-3-イル)アセトニトリルをベースとした金属錯体を合成しています:

- FeII、CoII、およびNiII錯体: これらの錯体は、ソルボサーマル条件下で配位子をFeII、CoII、およびNiIIイオンの塩化物塩と反応させることで調製されました。 それらは触媒と材料科学における潜在的な用途を提供しています .

作用機序

Target of Action

2-(3-Chloropyridin-2-yl)acetonitrile is a chemical compound that has been found to be a useful reagent in the preparation of spirocyclic oxindole analog . This analog has been reported to have anti-tumor properties . .

Mode of Action

Given its use in the synthesis of spirocyclic oxindole analogs with anti-tumor properties , it can be inferred that it may interact with cellular targets that are relevant to cancer biology.

Biochemical Pathways

Given its role in the synthesis of anti-tumor compounds , it may be involved in pathways related to cell proliferation and apoptosis.

Result of Action

Given its role in the synthesis of anti-tumor compounds , it can be inferred that it may have effects on cell proliferation and apoptosis.

生化学分析

Biochemical Properties

2-(3-Chloropyridin-2-yl)acetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of spirocyclic oxindole analogs . These interactions are crucial for the compound’s role in biochemical pathways, as it acts as a reagent in the preparation of molecules with potential therapeutic applications .

Cellular Effects

The effects of 2-(3-Chloropyridin-2-yl)acetonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in cell behavior, including alterations in cell growth and differentiation .

Molecular Mechanism

At the molecular level, 2-(3-Chloropyridin-2-yl)acetonitrile exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with target molecules is essential for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Chloropyridin-2-yl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert gas conditions at temperatures between 2-8°C . Prolonged exposure to environmental factors may lead to its degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of 2-(3-Chloropyridin-2-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

2-(3-Chloropyridin-2-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2-(3-Chloropyridin-2-yl)acetonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its biological activity .

Subcellular Localization

The subcellular localization of 2-(3-Chloropyridin-2-yl)acetonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .

特性

IUPAC Name |

2-(3-chloropyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODCUAKINBTVMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592435 |

Source

|

| Record name | (3-Chloropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-52-0 |

Source

|

| Record name | 3-Chloro-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)